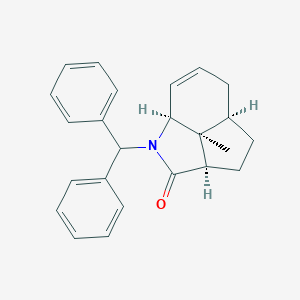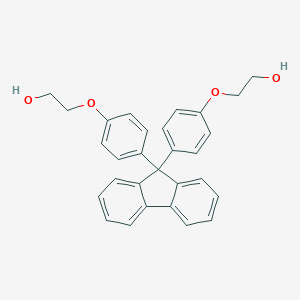
ビスフェノキシエタノールフルオレン
概要
説明
4,4′ -(9-Fluorenylidene)bis(2-phenoxyethanol) is an aryldiol.
科学的研究の応用
ナノインプリントリソグラフィー用高屈折率アクリレートポリマー
ビスフェノキシエタノールフルオレン (BPEF) は、高屈折率アクリレートポリマーの合成に使用されます。これらのポリマーは、高い透過率 (≥90%) と屈折率 (1.6187〜1.6337) を持ちます。 それらは、優れたパターン忠実度と低い欠陥率でナノスケールサイズ分解能で熱ナノインプリントすることができます . これは、それらをナノインプリントリソグラフィーの用途に適したものにします .
光学透明ポリマーの製造
BPEFは、光学透明ポリマーの製造に使用されます。 これらのポリマーは、可視スペクトル領域で高い透明度 (≥90%)、550 nm で高い屈折率値 (1.6363) を含む優れた光学特性を示します .
ナノ構造の製造
BPEFを使用して合成されたアクリレートポリマーのナノ構造は、ナノグレーティングやフォトニック結晶など、さまざまな特徴サイズで、ナノインプリントリソグラフィーを使用して製造されました . これらの結果は、これらのアクリレートが高屈折率と透明性を備えたナノパターン化フィルムを必要とする幅広い光学およびオプトエレクトロニクスデバイスに使用できることを示しています .
高屈折率ハイブリッド材料
ビスフェノキシエタノールフルオレンジアクリレート (BPEFA) とジルコニアナノ粒子分散液は、幅広い成分比で均質な混合物を形成しました。 これらのコーティングされた薄膜は、光ラジカル開始剤を使用してUV照射によって光硬化されました . これらのジルコニアナノ粒子を含むハイブリッド薄膜は、高い粒子濃度でも高い屈折率と良好な透明性を示しました .
オプトエレクトロニクスデバイス
高屈折率は、フラットパネルディスプレイ、タッチパネル、太陽電池など、オプトエレクトロニクスデバイスの重要な特性の1つです . これらの機能は、光学調整による省エネと視認性の向上を提供すると期待されています .
生化学分析
Biochemical Properties
It is known that the compound is insoluble in water
Cellular Effects
It is known that the compound is used in the synthesis of polymers , which suggests that it may have an impact on cellular processes related to polymer synthesis and degradation.
Molecular Mechanism
It is known that the compound is used in the synthesis of polymers , suggesting that it may interact with enzymes and other biomolecules involved in polymer synthesis and degradation.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
It is known that the compound is used in the synthesis of polymers , suggesting that it may have an impact on biological processes related to polymer synthesis and degradation.
Metabolic Pathways
It is known that the compound is used in the synthesis of polymers , suggesting that it may interact with enzymes and other biomolecules involved in polymer synthesis and degradation.
Transport and Distribution
It is known that the compound is insoluble in water , suggesting that it may be transported and distributed within cells and tissues via non-aqueous mechanisms.
Subcellular Localization
It is known that the compound is used in the synthesis of polymers , suggesting that it may be localized to areas of the cell where polymer synthesis and degradation occur.
特性
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNYVAALXGLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396099 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117344-32-8 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

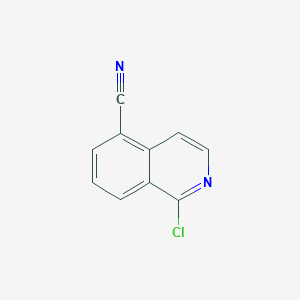
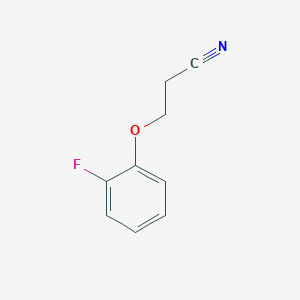
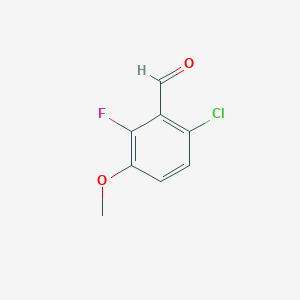
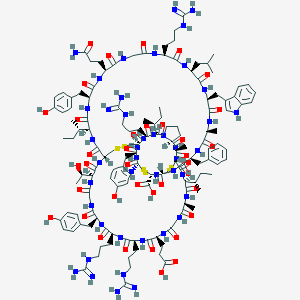
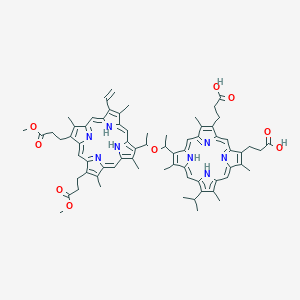
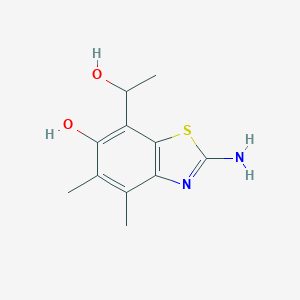
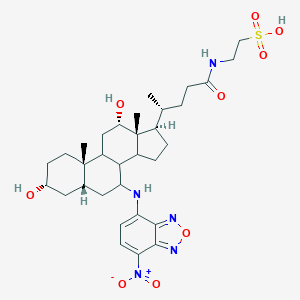
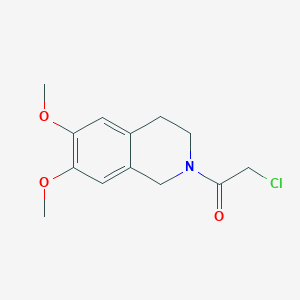
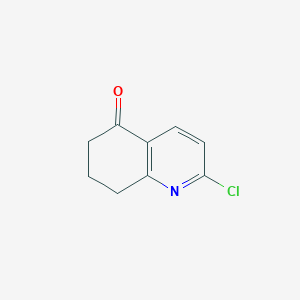
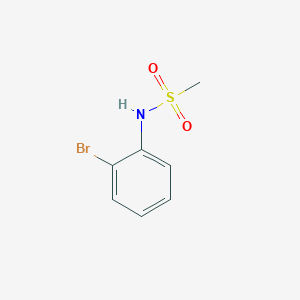
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
